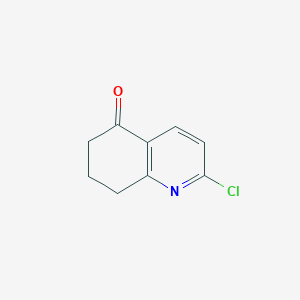

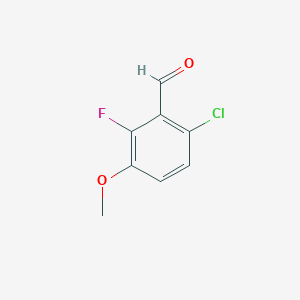

![molecular formula C8H12N2 B037460 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 112758-85-7](/img/structure/B37460.png)

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

説明

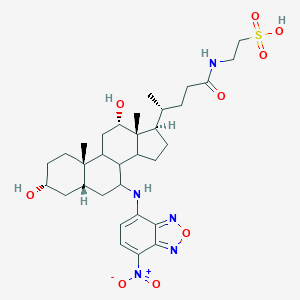

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound . It is part of a class of compounds known as tetrahydropyrrolo[1,2-a]pyrazines . These compounds have been synthesized and tested for their ability to relax K±depolarized aortic smooth muscle and antihypertensive activity .

Synthesis Analysis

The synthesis of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves a pseudo-three-component reaction of 2-imidazolines with terminal electron-deficient alkynes . This first generates imidazolidines, containing an N-vinylpropargylamine fragment .Molecular Structure Analysis

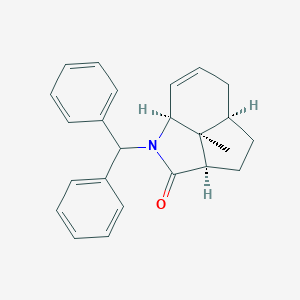

The molecular structure of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is characterized by the presence of a pyrrole and a pyrazine ring . Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .Chemical Reactions Analysis

The chemical reactions involved in the formation of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine include a base-catalyzed domino aza-Claisen rearrangement/cyclization reaction sequence . This reaction sequence simultaneously constructs the pyrrole and pyrazine rings .Physical And Chemical Properties Analysis

The molecular formula of 6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is C8H12N2 . The molecular weight is 136.19 g/mol .科学的研究の応用

Reactions with Alkynes : This compound is used in the study of reactions with alkynes, particularly in synthesizing tetrahydropyrrolo[1,2-d][1,4]diazocines (Voskressensky et al., 2010).

Vascular Smooth Muscle Relaxants and Antihypertensive Agents : Derivatives of this compound, such as tetrahydropyrrolo[1,2-a]quinoxalines and tetrahydropyrrolo[1,2-a]pyrido[3,2-a]pyrazines, have been found to relax potassium-depolarized aortic smooth muscle and demonstrate antihypertensive activity (Abou-Gharbia et al., 1984).

Inhibition of HDAC6 Isoform : It acts as a potent inhibitor of the HDAC6 isoform, relevant in histone deacetylase research (Blackburn et al., 2014).

Synthesis of Novel Alkaloid Analogues : This compound is used in the synthesis of novel analogues of the natural alkaloid peramine (Voievudskyi et al., 2016).

Novel Synthetic Routes : It provides a novel route to tetrahydropyrrolo[1,2-a]pyrazines and their derivatives, expanding the scope of synthetic chemistry (Katritzky et al., 2002).

Analytical Reagents for Metals : Derivatives like pyridyl-substituted pyrazines, related to this compound, are useful in detecting traces of iron and copper due to their high sensitivity and selectivity in reactions with these metals (Stephen, 1969).

Asymmetric Synthesis : The compound is involved in the asymmetric synthesis of 1-substituted tetrahydropyrrolo[1,2-a]pyrazines using Grignard reagents (Gualandi et al., 2011).

Efficient Synthesis Approach : An efficient approach for synthesizing alkyl 7-hydroxy-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-8-carboxylates has been developed, showcasing its versatility (Alizadeh et al., 2014).

Activity Against Neoplasms : Derivatives with the 1,2-dihydropyrido[3,4-b]pyrazine ring system, similar to this compound, are active against experimental neoplasms in mice (Temple et al., 1983).

Enantioselective Hydrogenation : The compound is involved in enantioselective hydrogenation processes, yielding chiral products with high enantioselectivity (Hu et al., 2017).

特性

IUPAC Name |

6-methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-2-3-8-6-9-4-5-10(7)8/h2-3,9H,4-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZZIGWDVOCOTPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C2N1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

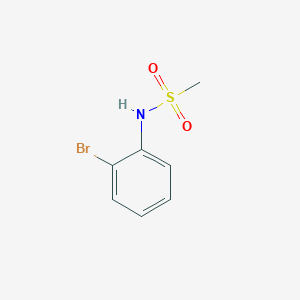

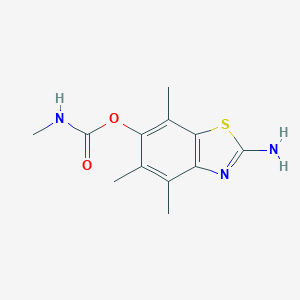

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)